molecular formula C16H29N3O2 B2686299 N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide CAS No. 1235051-28-1

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide

Cat. No.: B2686299
CAS No.: 1235051-28-1
M. Wt: 295.427
InChI Key: FGUOSSLUTSJMDI-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a pent-4-enamidomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Pent-4-enamidomethyl Group: The pent-4-enamidomethyl group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxylate: A closely related compound with a carboxylate group instead of a carboxamide group.

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-sulfonamide: Similar structure with a sulfonamide group.

    N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-thioamide: Contains a thioamide group instead of a carboxamide group.

Uniqueness

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, while the pent-4-enamidomethyl group offers potential sites for further functionalization and interaction with biological targets.

Biological Activity

N-(tert-butyl)-4-(pent-4-enamidomethyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. Its unique structure, characterized by a piperidine ring, a tert-butyl group, and a pent-4-enamidomethyl substituent, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.

  • Molecular Formula : C16H29N3O2
  • Molecular Weight : 299.43 g/mol
  • IUPAC Name : N-tert-butyl-4-[(pent-4-enoylamino)methyl]piperidine-1-carboxamide

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the tert-butyl group via alkylation.
  • Attachment of the pent-4-enamidomethyl group through amide bond formation using coupling reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Binding : It may modulate receptor activity on cell surfaces, influencing downstream signaling pathways.
  • Pathway Modulation : It can alter biochemical pathways, leading to significant changes in cellular functions.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit notable enzyme inhibition properties. For example, derivatives of piperidine have shown effectiveness in inhibiting HIV-1 replication in vitro, with IC50 values in the nanomolar range .

Therapeutic Applications

The compound has been explored for various therapeutic properties:

  • Anti-inflammatory : Potential applications in reducing inflammation through modulation of cytokine production.
  • Analgesic : Investigated for pain relief properties by interacting with pain signaling pathways.
  • Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation .

Case Studies

Several studies have highlighted the biological significance of piperidine derivatives:

  • Anti-HIV Activity : A study demonstrated that a series of piperidine derivatives showed potent anti-HIV activity, with some compounds achieving comparable efficacy to established treatments while exhibiting better solubility and bioavailability .
  • Antitumor Effects : Another research effort synthesized novel piperazine derivatives that exhibited significant antitumor activity against various cancer cell lines, suggesting a promising avenue for developing anticancer agents based on piperidine structures .
  • Antibacterial and Antifungal Properties : Recent investigations into related compounds revealed antibacterial and antifungal activities, indicating the broad-spectrum potential of these derivatives in treating infections .

Data Table: Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
B07 HydrochlorideAnti-HIV5.0
Piperazine DerivativeAntitumor20.0
Cinnoline DerivativeAntibacterial15.0

Properties

IUPAC Name

N-tert-butyl-4-[(pent-4-enoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-5-6-7-14(20)17-12-13-8-10-19(11-9-13)15(21)18-16(2,3)4/h5,13H,1,6-12H2,2-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUOSSLUTSJMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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